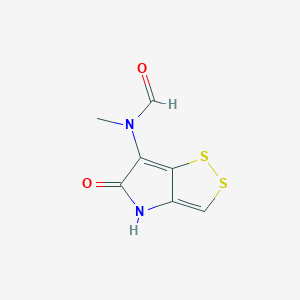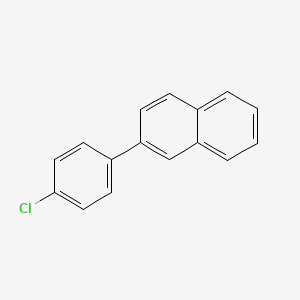
2-(4-Chlorophenyl)naphthalene
Overview
Description
2-(4-Chlorophenyl)naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is also known as 4'-Chloronaphthyl-2-phenyl ether or CNPE. This chemical compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Formation and Degradation Mechanisms
- The study of the thermal degradation of 2-chlorophenol revealed the formation of various products, including 4,6-dichlorodibenzofuran, dibenzo-p-dioxin, monochlorodibenzo-p-dioxin, dibenzofuran, naphthalene, chloronaphthalene, among others. This research highlights the complex chemical processes and potential environmental impact of 2-chlorophenol degradation (Evans & Dellinger, 2005).
Molecular Structure Analysis
- Investigations into the molecular structure of compounds related to 2-(4-Chlorophenyl)naphthalene, such as 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene and (4-Chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone, have been conducted to understand their molecular conformations and interactions (Mitsui et al., 2008); (Mitsui, Noguchi, & Yonezawa, 2009).
Synthesis and Characterization of Derivatives
- Research on the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with 2-chlorophenyl substituents, offers insights into new chemical compounds and their potential applications (Özer et al., 2009).
Catalytic and Chemical Reactions
- The catalytic lithiation of chlorophenyl derivatives using naphthalene was studied to generate formyl- and acetyl-phenyllithium equivalents. This research provides valuable information on novel chemical reactions and synthesis methods (Huerta, Gómez, & Yus, 1999).
Photophysical Properties for Organic Electronics
- The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those related to naphthalene, demonstrate their potential applications in organic light emitting diodes (OLEDs). This research contributes to the development of new materials for electronic applications (García-López et al., 2014).
Environmental Impact Studies
- The destruction of monochlorinated phenols, including chlorophenol derivatives, via pyrolysis in an inert atmosphere was studied to understand their conversion into graphite, naphthalene, and other by-products. This research is crucial for assessing the environmental impact and management of these compounds (Cooke & Labes, 1994).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBYMXFSRXFVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467866 | |
| Record name | Naphthalene, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)naphthalene | |
CAS RN |
22082-98-0 | |
| Record name | Naphthalene, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3049721.png)
![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)
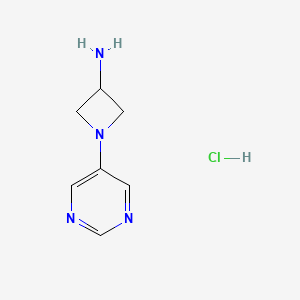
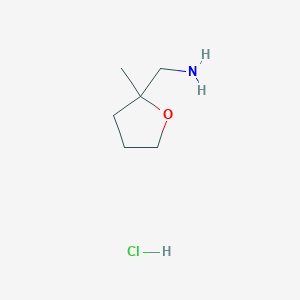
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)
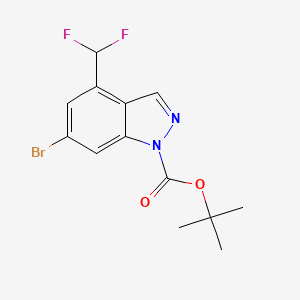
![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)
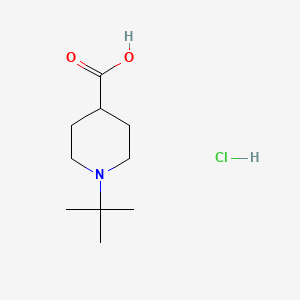
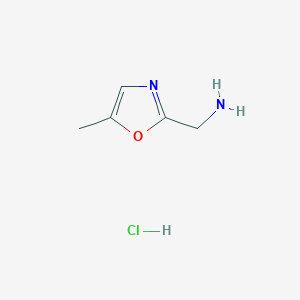


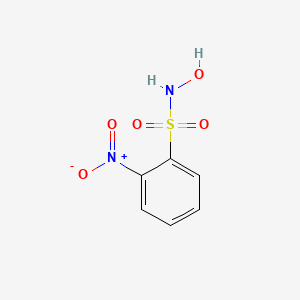
![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)
